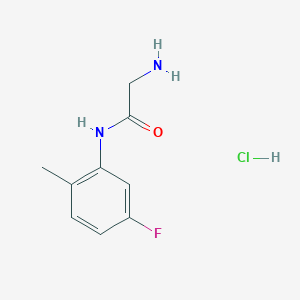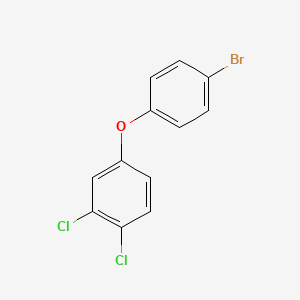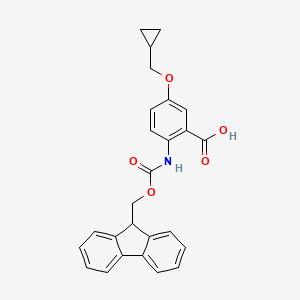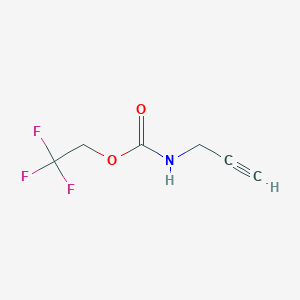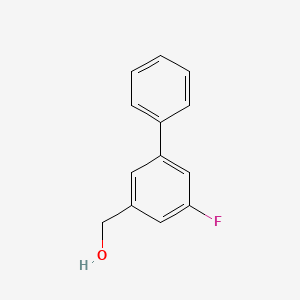
(3-Fluorobiphenyl-5-yl)methanol
Vue d'ensemble
Description
“(3-Fluorobiphenyl-5-yl)methanol” is an organic compound consisting of a biphenyl ring with a fluorine atom attached to one of the carbon atoms . It has a linear formula of C13H11FO .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 primary alcohol . It consists of 26 atoms: 11 Hydrogen atoms, 13 Carbon atoms, 1 Oxygen atom, and 1 Fluorine atom .Physical And Chemical Properties Analysis
The molecular weight of “(3-Fluorobiphenyl-5-yl)methanol” is 202.22 g/mol . Other specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Reactions :
- (3-Fluorobiphenyl-5-yl)methanol derivatives serve as intermediates in chemical synthesis. They are involved in various reactions such as palladium-catalyzed C-H halogenation. This approach offers advantages like milder reaction conditions, higher yields, and better selectivity, as demonstrated in the preparation of multi-substituted arenes, including similar compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol (Sun, Rao, & Sun, 2014).
Structural and Theoretical Studies :
- Compounds similar to (3-Fluorobiphenyl-5-yl)methanol are subjects for structural and theoretical studies. For instance, certain fluoroaryl methanone compounds were subjected to X-ray diffraction and crystallographic analyses to understand their molecular structures. Density Functional Theory (DFT) calculations are performed to analyze molecular structures and physicochemical properties (Huang et al., 2021).
Pharmaceutical Research and Development :
- Though not directly related to (3-Fluorobiphenyl-5-yl)methanol, compounds with similar structures have been evaluated for their potential in pharmaceutical applications. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed significant inhibition on the proliferation of various cancer cell lines, highlighting the potential therapeutic applications of fluoroaryl methanones in oncology (Tang & Fu, 2018).
Material Science and Sensor Development :
- Certain fluoroaryl methanones are studied for their utility in material science and sensor development. For example, studies on thiophene substituted 1,3,4-oxadiazoles, which have structural similarities with (3-Fluorobiphenyl-5-yl)methanol, highlight their potential use as aniline sensors due to their fluorescence quenching properties (Naik, Khazi, & Malimath, 2018).
Optical and Electronic Applications :
- Compounds structurally related to (3-Fluorobiphenyl-5-yl)methanol are explored for their optical and electronic applications. For example, 1,3,5-triarylpyrazolines, with a similar molecular framework, are studied for their photophysical properties and their potential as pH-driven off-on-off molecular logic devices, indicating their relevance in the development of advanced optical materials and electronic devices (Zammit et al., 2015).
Safety and Hazards
While specific safety and hazard data for “(3-Fluorobiphenyl-5-yl)methanol” are not available, compounds with similar structures can pose risks. For example, methanol is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled . Biphenyl can cause skin and eye irritation and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors
Mode of Action
The specific mode of action of (3-Fluorobiphenyl-5-yl)methanol is not well-documented. The compound’s interaction with its targets and the resulting changes are yet to be elucidated. It is known that many aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
It is known that methanol can be used as a substrate in biotechnological applications due to its abundance and low price . Methanol oxidation catalyzed by methanol dehydrogenase is one of the key steps in methanol utilization in bacterial methylotrophy
Result of Action
It is known that many aromatic compounds have diverse biological activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other chemicals can affect the production of chemicals from methanol
Propriétés
IUPAC Name |
(3-fluoro-5-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRASCWPYBVSENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)
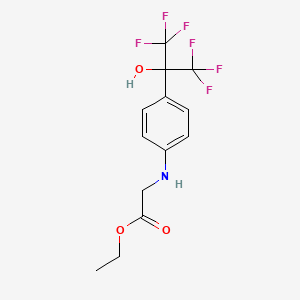
![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)
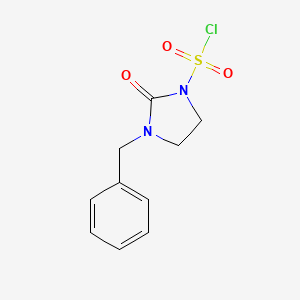
![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
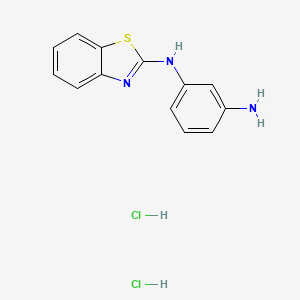
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)
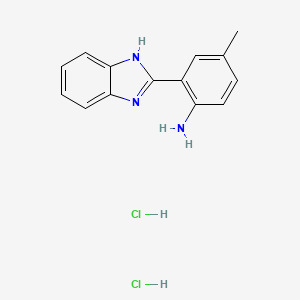
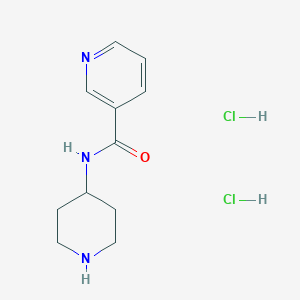
![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)
